molecular formula C9H9N B3351581 7,8-Dihydroquinoline CAS No. 37624-11-6

7,8-Dihydroquinoline

Cat. No.: B3351581
CAS No.: 37624-11-6
M. Wt: 131.17 g/mol
InChI Key: RKNCRHZZEDXQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroquinoline is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a partially saturated quinoline ring, where the double bond between the 7th and 8th positions is hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroquinoline can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation and [4+2] cyclization reaction between α,β-unsaturated amides and iodonium ylides. This method provides good functional group compatibility, water and air tolerance, and excellent yields under mild and green reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned rhodium-catalyzed method. The process can be scaled up efficiently with low catalyst loading, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7,8-Dihydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydroquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its partially saturated structure, which provides a balance between aromaticity and hydrogenation. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

7,8-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1,3-5,7H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNCRHZZEDXQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488070
Record name 7,8-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37624-11-6
Record name 7,8-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydroquinoline
Reactant of Route 2
7,8-Dihydroquinoline
Reactant of Route 3
7,8-Dihydroquinoline
Reactant of Route 4
7,8-Dihydroquinoline
Reactant of Route 5
7,8-Dihydroquinoline
Reactant of Route 6
7,8-Dihydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.